Borane, bromobis[(1-methylethyl)thio]-
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Overview
Description
Borane, bromobis[(1-methylethyl)thio]- is a boron-containing compound with the molecular formula C6H14BBrS2. This compound is part of the broader class of boranes, which are known for their unique chemical properties and applications in various fields of chemistry .
Preparation Methods
The synthesis of borane, bromobis[(1-methylethyl)thio]- typically involves the reaction of borane with bromine and 1-methylethylthiol. The reaction conditions often require a controlled environment to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
Borane, bromobis[(1-methylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: It can be reduced to form simpler boron hydrides.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Borane, bromobis[(1-methylethyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which borane, bromobis[(1-methylethyl)thio]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Borane, bromobis[(1-methylethyl)thio]- can be compared with other similar boron-containing compounds such as:
Bromobis(dimethylamino)borane: This compound has similar reactivity but different substituents, leading to variations in its chemical behavior and applications.
Triethylborane: Known for its use in organic synthesis, it differs in its structure and specific applications.
Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions, it has different reactivity and applications compared to borane, bromobis[(1-methylethyl)thio]-.
The uniqueness of borane, bromobis[(1-methylethyl)thio]- lies in its specific substituents, which impart distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
89449-88-7 |
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Molecular Formula |
C6H14BBrS2 |
Molecular Weight |
241.0 g/mol |
IUPAC Name |
bromo-bis(propan-2-ylsulfanyl)borane |
InChI |
InChI=1S/C6H14BBrS2/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 |
InChI Key |
KCFFTSWGWDWIRF-UHFFFAOYSA-N |
Canonical SMILES |
B(SC(C)C)(SC(C)C)Br |
Origin of Product |
United States |
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